Cefmetazole Lactone
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Overview
Description
Cefmetazole lactone is a derivative of cefmetazole, a second-generation cephamycin antibiotic. Cefmetazole is known for its broad-spectrum activity against both gram-positive and gram-negative microorganisms. It is particularly effective against bacteria that produce extended-spectrum beta-lactamases, which are enzymes that confer resistance to many beta-lactam antibiotics .
Mechanism of Action
Target of Action
Cefmetazole Lactone, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound disrupts the process of cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
This compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting this pathway, it prevents the formation of a key component of the bacterial cell structure, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The drug’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and effectiveness in treating infections .
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting cell wall synthesis, the drug causes the bacterial cells to become unstable and eventually die . This leads to the clearance of the bacterial infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Additionally, the drug’s effectiveness can be influenced by the patient’s health status, including kidney function, which can affect drug clearance . It’s also worth noting that overuse of antibiotics like this compound can lead to the emergence of multidrug-resistant bacteria .
Biochemical Analysis
Biochemical Properties
Cefmetazole Lactone plays a significant role in biochemical reactions. It inhibits bacterial cell wall synthesis in a way similar to the penicillins . The bactericidal activity of this compound results from its affinity for penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It is more active than first-generation cephalosporins against indole-positive Proteus, Serratia, anaerobic gram-negative bacilli (including B. fragilis), and some E. coli, Klebsiella, and P. mirabilis . It is less active than cefoxitin or cefotetan against most gram-negative bacilli .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . A study on dogs suggested that this compound possesses time-dependent bactericidal activities against ESBL-EC and is required to achieve “f T>MIC” ≥69.6% for the treatment of ESBL-EC infections .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the periplasmic space where it can interact with penicillin-binding proteins to inhibit cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefmetazole lactone involves the degradation of cefmetazole sodium. The process typically includes heating cefmetazole sodium to induce degradation, followed by separation and purification steps to obtain high-purity this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis and purification processes. The mixture obtained from the degradation of cefmetazole sodium is subjected to various separation techniques to isolate this compound with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: Cefmetazole lactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cefmetazole lactone has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: It is studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: It is investigated for its efficacy in treating infections caused by resistant bacteria.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical manufacturing
Comparison with Similar Compounds
Cefotetan: Another second-generation cephamycin with similar antibacterial activity.
Cefoxitin: A cephamycin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.
Uniqueness: Cefmetazole lactone is unique in its high efficacy against extended-spectrum beta-lactamase-producing bacteria, making it a valuable option for treating infections caused by these resistant organisms .
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWIXGITSXCYTK-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.